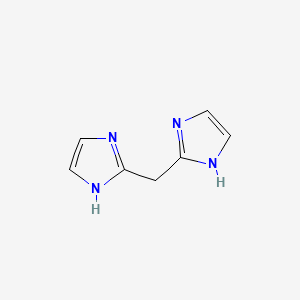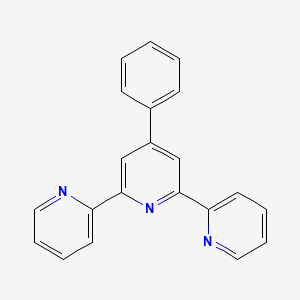
4-phenyl-2,6-dipyridin-2-ylpyridine
Vue d'ensemble
Description
4-phenyl-2,6-dipyridin-2-ylpyridine is a complex organic compound with the molecular formula C33H23N3 It is known for its unique structure, which includes a phenyl group and two pyridine rings attached to a central pyridine ring
Mécanisme D'action
Target of Action
The primary target of 4’-Phenyl-2,2’:6’,2’'-terpyridine is DNA . The compound interacts with DNA, leading to changes in the cell cycle and triggering cell death .
Mode of Action
4’-Phenyl-2,2’:6’,2’'-terpyridine interacts with DNA through a process known as intercalation . This interaction leads to changes in the cell cycle, specifically inhibition at the G0/G1 phase, and subsequently triggers apoptosis, a form of programmed cell death .
Biochemical Pathways
The compound’s interaction with DNA affects various biochemical pathways. It leads to the generation of reactive oxygen species (ROS) and DNA intercalation, confirming its cleaving activity . The generation of ROS and the subsequent oxidative stress can lead to cell death .
Pharmacokinetics
Its lipophilic derivative has been shown to express the same level of activity on a panel of cancer cells with low toxicity towards normal fibroblasts .
Result of Action
The result of the action of 4’-Phenyl-2,2’:6’,2’'-terpyridine is the inhibition of the cell cycle and the induction of apoptosis . This leads to the death of cancer cells, making it a potential candidate for anticancer therapy .
Action Environment
The action, efficacy, and stability of 4’-Phenyl-2,2’:6’,2’'-terpyridine can be influenced by various environmental factors. For instance, the presence of metal ions such as Cd, Zn, or Cu can enhance the compound’s anticancer activity . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2,6-dipyridin-2-ylpyridine typically involves the use of pyridine derivatives and phenyl groups. One common method is the Suzuki cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
4-phenyl-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated or alkylated pyridine derivatives
Applications De Recherche Scientifique
4-phenyl-2,6-dipyridin-2-ylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’6’,2’'-Terpyridine: A related compound with three pyridine rings, known for its coordination chemistry applications.
4’-Phenyl-2,2’6’,2’'-terpyridine: Similar structure but with different substituents, used in materials science.
Uniqueness
4-phenyl-2,6-dipyridin-2-ylpyridine is unique due to its specific arrangement of phenyl and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in forming metal complexes with specific catalytic and photophysical properties .
Propriétés
IUPAC Name |
4-phenyl-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3/c1-2-8-16(9-3-1)17-14-20(18-10-4-6-12-22-18)24-21(15-17)19-11-5-7-13-23-19/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTECKDZOLWRAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4'-Phenyl-2,2':6',2''-terpyridine?
A1: The molecular formula of 4'-Phenyl-2,2':6',2''-terpyridine is C21H15N3, and its molecular weight is 309.37 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize Ph-tpy complexes?
A2: Researchers commonly employ various spectroscopic methods to characterize Ph-tpy complexes, including:
- NMR Spectroscopy: 1H and 13C NMR provide information about the structure and dynamics of the ligand and its complexes. [, , , ]
- UV-Vis Spectroscopy: This technique helps identify characteristic absorption bands associated with ligand-based and metal-to-ligand charge transfer (MLCT) transitions. [, , , , ]
- Fluorescence Spectroscopy: Studying the emission properties of Ph-tpy complexes provides valuable insights into their excited state behavior and potential applications in luminescent devices. [, , , ]
- IR Spectroscopy: IR spectroscopy helps identify specific functional groups and vibrational modes in the ligand and its complexes. [, ]
- Electrochemical Methods (e.g., Cyclic Voltammetry): These techniques are used to study the redox properties of Ph-tpy complexes, providing information about their stability and potential applications in catalysis and electrochemistry. [, , , ]
Q3: What is the thermal stability of Ph-tpy complexes?
A3: Ph-tpy complexes generally exhibit good thermal stability. For example, ruthenium-based hydrogenation catalysts incorporating Ph-tpy have shown stability up to 200°C in aqueous sulfolane mixtures. []
Q4: Are Ph-tpy complexes soluble in water?
A4: The solubility of Ph-tpy complexes in water depends on the nature of the metal ion and other ligands present. While some complexes exhibit limited water solubility, researchers have successfully synthesized water-soluble derivatives by introducing hydrophilic groups, such as oligoether chains, into the ligand framework. [, ]
Q5: What catalytic applications have been explored for Ph-tpy complexes?
A5: Ph-tpy complexes, particularly those containing ruthenium, have been investigated for their catalytic activity in various reactions, including:
- Hydrogenation of Biomass-Derived Substrates: Ruthenium complexes with Ph-tpy ligands have shown promise as catalysts for the deoxygenation of biomass-derived molecules, such as levulinic acid and glycerol, into valuable platform chemicals. [, ]
- Water Oxidation: Binuclear ruthenium complexes bridged by Ph-tpy derivatives have demonstrated catalytic activity in water oxidation reactions, an essential process for artificial photosynthesis. []
Q6: What factors influence the catalytic activity of Ph-tpy complexes?
A6: The catalytic properties of Ph-tpy complexes are influenced by several factors, including:
- Metal Center: The choice of metal ion significantly impacts the complex's reactivity and selectivity in catalytic reactions. [, , ]
- Ligand Substituents: Introducing electron-donating or electron-withdrawing groups on the Ph-tpy ligand can fine-tune the electronic properties of the metal center, influencing its catalytic activity. []
- Reaction Conditions: Factors such as solvent, temperature, and pressure play a crucial role in determining the catalyst's performance. [, ]
Q7: How is computational chemistry employed in the study of Ph-tpy complexes?
A7: Computational chemistry plays a crucial role in understanding the properties and behavior of Ph-tpy complexes. Researchers utilize various computational techniques, including:
- Density Functional Theory (DFT) Calculations: DFT calculations are employed to optimize molecular geometries, predict electronic structures, and study the nature of excited states in Ph-tpy complexes. [, , , , , ]
- Time-Dependent Density Functional Theory (TD-DFT) Calculations: TD-DFT calculations help simulate and interpret the electronic absorption and emission spectra of Ph-tpy complexes, providing insights into their photophysical properties. [, , ]
- Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of Ph-tpy complexes in solution, providing information about their conformational flexibility and interactions with solvents or other molecules. []
Q8: How do structural modifications of the Ph-tpy ligand affect the properties of its complexes?
A8: Modifying the structure of the Ph-tpy ligand can significantly alter the properties of its complexes. Some notable examples include:
- Introducing Substituents at the 4'-Phenyl Ring: Attaching electron-donating or electron-withdrawing groups to the phenyl ring can influence the electron density at the metal center, affecting its redox potential, photophysical properties, and catalytic activity. [, , , ]
- Functionalizing the Terpyridine Core: Introducing substituents or extending the conjugation at the terpyridine core can alter the ligand's steric and electronic properties, influencing the complex's stability, solubility, and photophysical behavior. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




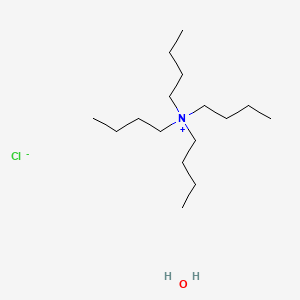

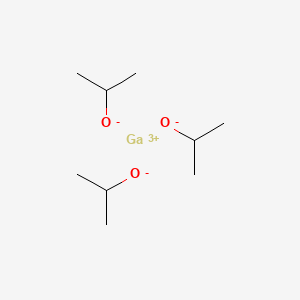
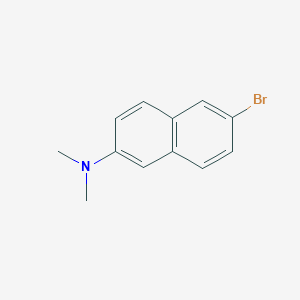

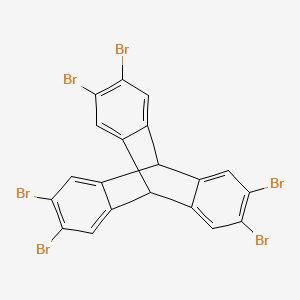
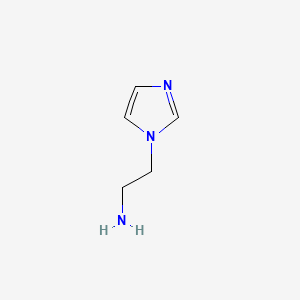
![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B3069365.png)
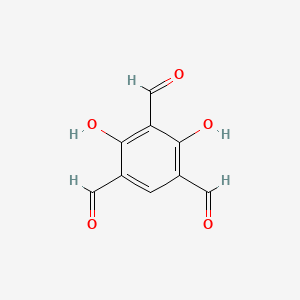

![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)
